

# Lirafugratinib Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lirafugratinib Hydrochloride

Cat. No.: B15574548

Get Quote

## An In-depth Overview of the Selective FGFR2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Lirafugratinib Hydrochloride** (RLY-4008), a potent and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This document details its chemical structure, physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

## **Chemical Structure and Properties**

**Lirafugratinib Hydrochloride** is the hydrochloride salt of Lirafugratinib.[1] It is an orally bioavailable small molecule designed to target FGFR2 alterations, which are implicated in various cancers.[1]

#### **Chemical Structure:**

SMILES:

- IUPAC Name: N-[4-[4-amino-5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-2-methylprop-2-enamide;hydrochloride[1]
- Synonyms: Lirafugratinib HCl, RLY-4008 Hydrochloride[2]
- CAS Number: 2688040-45-9 (HCl salt)[2]
- Molecular Formula: C28H25ClFN7O2[1]
- - CC1=NC(=NC=C1)OC2=C(C=C(C=C2)C3=C(N(C4=NC=NC(=C34)N)C)C5=CC=C(C=C5)NC(=O)C(=C)C)F.CI[1]
- InChI Key: HLGJPRBWELSHLI-UHFFFAOYSA-N[1]

Physicochemical Properties:



A summary of the key physicochemical properties of Lirafugratinib and its hydrochloride salt are presented in the table below.

| Property                     | Value                       | Source          |
|------------------------------|-----------------------------|-----------------|
| Lirafugratinib (Free Base)   |                             |                 |
| Molecular Weight             | 509.54 g/mol                | [3][4]          |
| pKa (Strongest Acidic)       | 14.33                       | DrugBank Online |
| pKa (Strongest Basic)        | 7.19                        | DrugBank Online |
| logP                         | 4.64                        | DrugBank Online |
| Polar Surface Area           | 120.84 Ų                    | DrugBank Online |
| Hydrogen Bond Donors         | 2                           | DrugBank Online |
| Hydrogen Bond Acceptors      | 6                           | DrugBank Online |
| Rotatable Bonds              | 6                           | DrugBank Online |
| Lirafugratinib Hydrochloride |                             |                 |
| Molecular Weight             | 546.0 g/mol                 | [3]             |
| Solubility                   | DMSO: 125 mg/mL (228.94 mM) | [5]             |
| Water: Insoluble             | Selleck Chemicals           |                 |
| Ethanol: 2 mg/mL             | Selleck Chemicals           |                 |

# **Mechanism of Action and Signaling Pathway**

Lirafugratinib is an irreversible and highly selective inhibitor of FGFR2.[5] It covalently binds to a cysteine residue (Cys491) in the P-loop of the FGFR2 kinase domain, leading to the inhibition of its activity.[5] This high selectivity for FGFR2 over other FGFR isoforms, such as FGFR1, 3, and 4, is attributed to subtle differences in the protein dynamics of their respective P-loops.[6] This selectivity profile is significant as it minimizes off-target effects commonly associated with pan-FGFR inhibitors, such as hyperphosphatemia (due to FGFR1 inhibition) and diarrhea (due to FGFR4 inhibition).[7]

The inhibition of FGFR2 by Lirafugratinib blocks the downstream signaling pathways that are crucial for tumor cell proliferation, survival, and migration.[1] Key downstream signaling cascades affected include the RAS-MAPK, PI3K-AKT, and PLCy pathways.[8] Experimental evidence shows that Lirafugratinib treatment leads to a dose-dependent reduction in the phosphorylation of key signaling nodes such as FRS2, AKT, and ERK.[5]

Below is a diagram illustrating the FGFR2 signaling pathway and the point of inhibition by Lirafugratinib.





Click to download full resolution via product page

FGFR2 signaling pathway and Lirafugratinib's point of inhibition.



## **Experimental Protocols**

This section outlines the methodologies for key experiments used to characterize the activity of **Lirafugratinib Hydrochloride**.

## **FGFR2 Kinase Inhibition Assay**

This assay is designed to measure the direct inhibitory activity of Lirafugratinib on the FGFR2 enzyme. A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[9]

#### Methodology:

- Reagent Preparation:
  - o Prepare a kinase buffer (e.g., Tyrosine Kinase Buffer).
  - Dilute recombinant human FGFR2 enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP to their final concentrations in the kinase buffer.[2][10]
  - Prepare a serial dilution of Lirafugratinib Hydrochloride in the kinase buffer containing a small percentage of DMSO.
- · Kinase Reaction:
  - In a 384-well plate, add the diluted Lirafugratinib Hydrochloride or vehicle (DMSO control).
  - Add the diluted FGFR2 enzyme to each well.
  - Initiate the kinase reaction by adding the substrate/ATP mixture.
  - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]
- · Signal Detection:
  - Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]
  - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
  - Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
- · Data Analysis:



# Foundational & Exploratory

Check Availability & Pricing

- Calculate the percentage of inhibition for each Lirafugratinib concentration relative to the vehicle control.
- Determine the  $IC_{50}$  value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

The workflow for a typical kinase inhibition assay is depicted below.



#### Kinase Inhibition Assay Workflow



Click to download full resolution via product page

A generalized workflow for an in vitro kinase inhibition assay.



## **Cell Proliferation Assay**

This assay evaluates the effect of Lirafugratinib on the viability and proliferation of cancer cell lines with FGFR2 alterations. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose.[11]

#### Methodology:

- · Cell Culture and Seeding:
  - Culture FGFR2-dependent cancer cell lines (e.g., SNU-16, KATO III) in the recommended medium and conditions (37°C, 5% CO<sub>2</sub>).[12]
  - Harvest cells in the logarithmic growth phase and seed them into 96-well or 384-well opaque-walled plates at a predetermined optimal density.[12]
  - Include wells with medium only for background luminescence measurement.
- Compound Treatment:
  - Prepare a serial dilution of Lirafugratinib Hydrochloride in the cell culture medium.
  - o Add the diluted compound or vehicle control to the appropriate wells.
  - Incubate the plates for a specified period (e.g., 72-96 hours) to allow for the compound to exert its effects.[9]
     [13]
- · Assay Procedure:
  - Equilibrate the plates to room temperature for approximately 30 minutes.
  - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
  - Measure the luminescence using a luminometer.
- Data Analysis:
  - o Subtract the background luminescence from all readings.
  - Calculate the percentage of cell viability for each Lirafugratinib concentration relative to the vehicle-treated cells.



• Determine the IC<sub>50</sub> value by plotting the data and fitting it to a dose-response curve.

## In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy of Lirafugratinib. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models using immunodeficient mice are commonly employed.[15][16]

#### Methodology:

- Animal Model and Tumor Implantation:
  - Use immunodeficient mice (e.g., NOD/SCID or nude mice).
  - Subcutaneously implant human cancer cells with FGFR2 alterations (e.g., SNU-16) or patient-derived tumor fragments into the flanks of the mice.[15]
  - Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment Administration:
  - Randomize the tumor-bearing mice into treatment and control groups.
  - Prepare the Lirafugratinib formulation for oral administration (e.g., in 0.5% methylcellulose and 2% vitamin E TPGS).[17]
  - Administer Lirafugratinib or the vehicle control to the mice daily or twice daily at specified doses (e.g., 1-30 mg/kg).[5]
- Efficacy Evaluation:
  - Monitor tumor volume by caliper measurements at regular intervals.
  - Record the body weight of the mice to assess toxicity.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis.
- Pharmacodynamic and Histological Analysis:
  - Analyze tumor lysates by Western blot or HTRF assay to measure the phosphorylation levels of FGFR2 and downstream signaling proteins (e.g., p-ERK) to confirm target engagement.
  - Perform immunohistochemical staining of tumor sections for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).

# **Conclusion**



## Foundational & Exploratory

Check Availability & Pricing

**Lirafugratinib Hydrochloride** is a promising, highly selective, and irreversible inhibitor of FGFR2 with demonstrated preclinical and clinical activity. Its unique mechanism of action and favorable selectivity profile suggest its potential as a valuable therapeutic agent for patients with FGFR2-altered cancers. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lirafugratinib Hydrochloride | C28H25ClFN7O2 | CID 163377372 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations -PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of lirafugratinib (RLY-4008), a highly selective irreversible small-molecule inhibitor of FGFR2 PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. promega.com [promega.com]
- 10. FGFR2 Assay Kit (79804) | Szabo-Scandic [szabo-scandic.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 12. OUH Protocols [ous-research.no]
- 13. reactionbiology.com [reactionbiology.com]
- 14. promega.com [promega.com]
- 15. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Lirafugratinib Hydrochloride: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574548#lirafugratinib-hydrochloride-chemical-structure-and-properties]





#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com